Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate is a chemical compound that belongs to the class of benzoates, which are esters derived from benzoic acid. This compound features a methyl ester group, an amino group, and a piperazine derivative, suggesting potential pharmacological activities. Such compounds are often investigated for their biological properties, including antimicrobial and antitumor activities.
Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate can be synthesized through various organic chemistry methods. It is classified as a synthetic organic compound, specifically within the categories of pharmaceutical intermediates and potential drug candidates. Its structure indicates that it may interact with biological targets due to the presence of functional groups conducive to such interactions.
The synthesis of Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate typically involves multiple steps:
The synthetic pathway may require specific conditions such as temperature control, solvent choice, and purification methods (like recrystallization or chromatography) to ensure high yield and purity of the final product.
Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate has a complex molecular structure characterized by:
The molecular formula for Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate is , with a molecular weight of approximately 336.42 g/mol. The compound's structure can be visualized using molecular modeling software to study its conformations and potential interaction sites.
Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate may undergo various chemical reactions typical for organic compounds:
Understanding these reactions requires knowledge of reaction conditions such as pH, temperature, and catalysts that can influence reaction pathways and product distributions.
The mechanism of action for Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate is not fully elucidated but may involve:
Research into similar compounds indicates that they can exhibit various pharmacological effects, including antitumor and antimicrobial activities, depending on their specific interactions within biological systems.
Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate typically exhibits:
The compound's chemical properties include:
Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate has potential applications in several scientific fields:
The structural design of methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate originates from strategic mimicry of host cellular factors (CPSF6, NUP153) that interact with the HIV-1 capsid (CA) protein at the NTD-CTD interface. This compound class incorporates a conserved phenylalanine-methylaniline pharmacophore derived from the clinical candidate PF74, which establishes critical cation-π interactions with CA residue Lys70. Unlike PF74—which exhibits suboptimal metabolic stability and modest antiviral activity (EC~50~ = 2-5 μM)—this scaffold integrates a 2-piperazineone core to enhance rigidity and reduce peptide-like character while preserving binding geometry [5].
Table 1: Key Structural Features and Design Rationale
Structural Element | Role in Capsid Binding | Improvement Over PF74 |
---|---|---|
Phenylalanine-methylaniline | Cation-π interaction with Lys70 | Retained for target engagement |
2-Piperazineone moiety | Rigidifies CTD-facing side chain | Reduces metabolic degradation |
Benzoylpiperazine branch | Occupies hydrophobic interprotomer pocket | Enhances HIV-2 specificity |
Methyl 3-aminobenzoate | Mimics FG motif of host factors | Improves water solubility |
Computational simulations confirmed that the benzoylpiperazine extension penetrates deeper into the CTD hydrophobic pocket than PF74’s flexible tail, explaining the 6.0 μM anti-HIV-1 activity (EC~50~) observed for lead analogs. Notably, derivatives showed preferential inhibition of HIV-2 (EC~50~ = 2.5 μM for Id-3o), attributed to enhanced van der Waals contacts with HIV-2 CA’s Thr49 residue [5].
Synthesis of methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate employs a seven-step Boc-mediated strategy to ensure regioselective coupling and high purity (>98% by HPLC). The route begins with commercially available 4-methoxy-N-methylaniline, proceeding through protected intermediates to prevent undesired polymerization or byproduct formation:
Step 1: Initial Amide Coupling4-Methoxy-N-methylaniline reacts with Boc-l-phenylalanine under HATU/DIEA activation in DCM, yielding tert-butyl (2-((4-methoxy-N-methylphenyl)amino)-1-oxo-3-phenylpropyl)carbamate (2a) [5].
Step 2: Deprotection and AlkylationBoc cleavage with TFA generates the free amine (3a), followed by N-acylation with bromoacetic acid to form 4a. This α-bromo intermediate undergoes nucleophilic substitution with 2-piperazineone in DMF at 60°C, installing the critical heterocyclic core (5a) [5] [6].
Step 3: Final AssemblyAfter Boc removal, the amine intermediate (6a) reacts with substituted benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) via SNAr to yield target compounds. For the methyl ester variant, methyl 3-amino-4-fluorobenzoate is first prepared via hydrogenation of methyl 4-methyl-3-nitrobenzoate using Raney Ni (50 psi H~2~, 96% yield) [4] [9], then coupled with 1-benzoylpiperazine under Mitsunobu conditions [3].
Table 2: Synthetic Intermediates and Conditions
Intermediate | Key Reaction | Conditions | Yield |
---|---|---|---|
2a | Amide coupling | HATU/DIEA, DCM, 0°C→RT | 85% |
4a | Bromoacetylation | Bromoacetic acid, DCM, 0°C | 78% |
5a | Nucleophilic substitution | 2-Piperazineone, DMF, 60°C, 12 h | 70% |
Target compound | Esterification/SNAr | Methyl 3-amino-4-fluorobenzoate, DIEA | 65% |
Critical purification involves silica chromatography (ethyl acetate/hexane) followed by recrystallization from methanol/water to achieve >98% purity [3] [9].
Structural optimizations focused on two domains:
Table 3: Metabolic Stability and Binding Parameters
Compound | HLM t~1/2~ (min) | Plasma Stability (% intact @ 2 h) | CA K~d~ (μM) | Anti-HIV-1 EC~50~ (μM) |
---|---|---|---|---|
PF74 (control) | 12.5 | 45% | 3.5 | 2.0 |
Id-3o | 28.3 | 78% | 2.2 | 6.0 |
F-Id-3o | 41.7 | 92% | 1.8 | 2.5 |
Molecular dynamics simulations corroborate enhanced target engagement: The methyl ester carbonyl of methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate forms a water-bridged hydrogen bond with Gln63, while the benzoylpiperazine carbonyl stabilizes Asn57 via hydrophobic contacts [5]. These interactions collectively suppress capsid uncoating and nuclear import—validated through SPR assays showing dual-stage (early/late) antiviral activity [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1